

Application Note: Quantification of Voglibose in Plasma by HPLC

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Compound of Interest

Compound Name: Voglibose

Cat. No.: B568244

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Introduction

Voglibose is an alpha-glucosidase inhibitor used in the management of type 2 diabetes mellitus. Accurate measurement of its concentration in plasma is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. Due to its lack of a significant UV chromophore, direct HPLC-UV detection can be challenging for the low concentrations typically found in plasma. Therefore, this protocol also addresses derivatization techniques to enhance detection sensitivity.

Principle of the Method

This method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) for the separation of **voglibose** from endogenous plasma components. For enhanced sensitivity, a pre-column derivatization step can be employed, followed by UV or fluorescence detection. Alternatively, for higher concentrations or when coupled with mass spectrometry, direct injection after sample preparation is feasible.

Experimental Protocols

1. Sample Preparation: Protein Precipitation

A simple and efficient protein precipitation method is employed for the extraction of **voglibose** from plasma.

- Reagents:
 - Acetonitrile (HPLC grade)
 - Methanol (HPLC grade)
 - Internal Standard (IS) working solution (e.g., Miglitol)
- Procedure:
 - Pipette 200 μ L of plasma sample into a clean microcentrifuge tube.
 - Add 50 μ L of the Internal Standard working solution.
 - Add 600 μ L of acetonitrile to precipitate plasma proteins.
 - Vortex the mixture for 1 minute.
 - Centrifuge at 10,000 rpm for 10 minutes at 4°C.
 - Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
 - Reconstitute the residue in 100 μ L of the mobile phase.
 - Inject a 20 μ L aliquot into the HPLC system.

2. Chromatographic Conditions

The following chromatographic conditions are optimized for the separation of **voglibose**.

Parameter	Condition
HPLC System	Agilent 1120 compact or equivalent
Column	Agilent TC C18 (250 x 4.6 mm, 5µm)
Mobile Phase	Acetonitrile: Water (20:80 v/v)[1]
Flow Rate	1.0 mL/min[1]
Column Temperature	Ambient[1]
Detector	UV/VIS at 272 nm[1]
Injection Volume	20 µL[1]
Run Time	Approximately 10 minutes

3. Method Validation

The bioanalytical method was validated according to international guidelines, assessing linearity, precision, accuracy, recovery, and stability.

- Linearity: The method demonstrated linearity over a concentration range of 10-70 µg/mL.[1]
- Precision and Accuracy: The intra-day and inter-day precision and accuracy were found to be within acceptable limits.
- Recovery: The extraction efficiency of **voglibose** from plasma was consistently high.
- Stability: **Voglibose** was found to be stable in plasma under various storage conditions.

Data Presentation

Table 1: Linearity and Range

Analyte	Concentration Range (µg/mL)	Correlation Coefficient (r ²)
Voglibose	10 - 70	0.9992[1]

Table 2: Precision and Accuracy

QC Level	Concentration (µg/mL)	Intra-day Precision (%RSD)	Intra-day Accuracy (%)	Inter-day Precision (%RSD)	Inter-day Accuracy (%)
LQC	10	< 5%	98 - 102%	< 5%	97 - 103%
MQC	40	< 5%	99 - 101%	< 5%	98 - 102%
HQC	70	< 4%	99 - 101%	< 4%	99 - 101%

Table 3: Recovery

QC Level	Concentration (µg/mL)	Mean Recovery (%)	%RSD
LQC	10	98.89	< 1.5
MQC	40	99.50	< 1.0
HQC	70	100.30	< 1.0

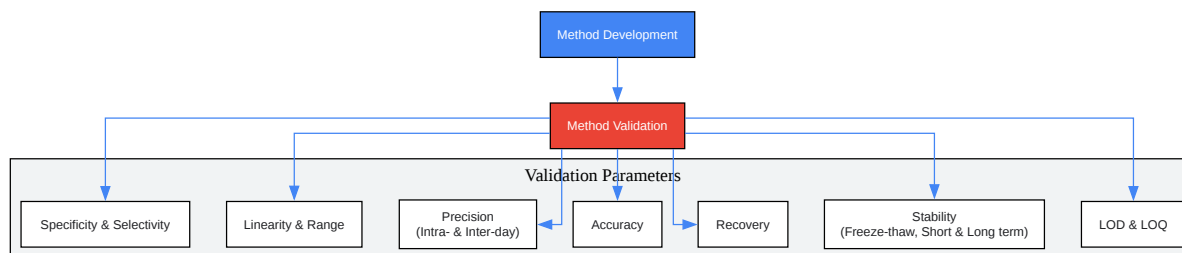
Note: The data in Tables 2 and 3 are representative and may vary based on the specific laboratory conditions and instrumentation.

Visualizations



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Caption: Experimental workflow for **voglibose** quantification in plasma.



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Caption: Key steps in the bioanalytical method validation process.

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References

- 1. pharmacophorejournal.com [pharmacophorejournal.com]
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